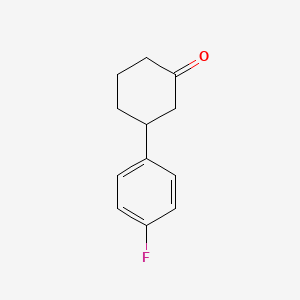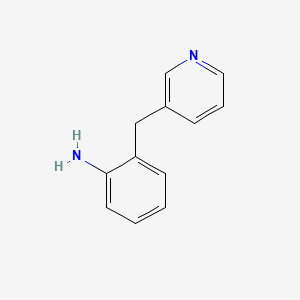
1-(4-Methoxybenzyl)piperidin-4-amine
Vue d'ensemble
Description
1-(4-Methoxybenzyl)piperidin-4-amine is a chemical compound with the molecular formula C13H20N2O . It is also known as this compound hydrochloride or this compound dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 256.78 or 293.24 depending on whether it is in the form of a hydrochloride or dihydrochloride. The compound is a solid at room temperature .Applications De Recherche Scientifique
1. Reactions with Aliphatic Amines
- Research by Blokhin et al. (1990) explored the reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine, which resulted in replacement of the MeO group by an alkylamino-group.
2. Synthesis of Natural Piperidine Alkaloids
- Csatayová et al. (2010) used a diastereoselective method involving 1-(4-Methoxybenzyl)piperidin-4-amine for the total synthesis of the naturally occurring piperidine alkaloid (-)-pinidinone.
3. Kinetic Studies in Organic Chemistry
- A study by Bernasconi and Bhattacharya (2003) investigated the nucleophilic substitution reactions of certain carbene complexes with amines, including piperidine, providing insights into reaction mechanisms and kinetics.
4. Pharmaceutical Applications
- Research by Schumacher-Wandersleb et al. (1994) focused on the synthesis of compounds for potential pharmaceutical applications, using intermediates that include this compound derivatives.
5. Sila-Analogues of σ Ligands
- The study by Tacke et al. (2003) explored the synthesis and pharmacological properties of sila-analogues of σ ligands, where this compound derivatives were used.
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACBLXRPFJSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
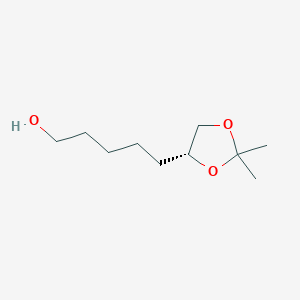
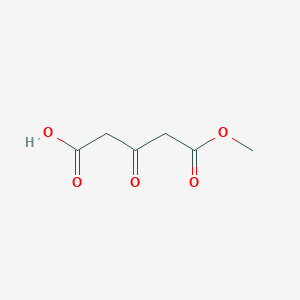
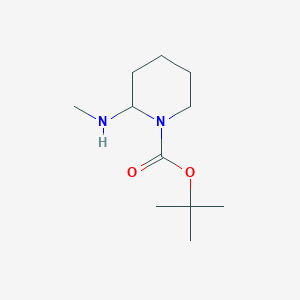
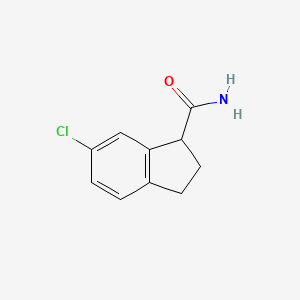
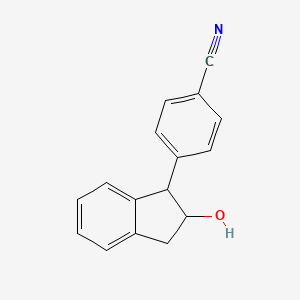
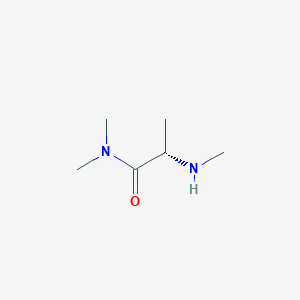
![3-((4-Methoxyphenyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B3284385.png)
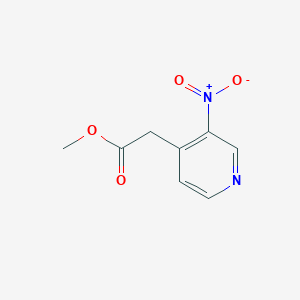
![2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B3284403.png)

